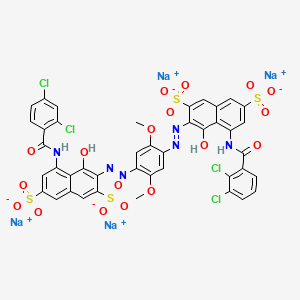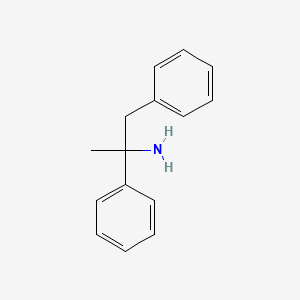
Kitasamycin tartrate
Descripción general
Descripción
Kitasamycin tartrate, also known as Leucomycin tartrate, is an antibiotic . It is a white to pale yellow powder and is produced by Streptomyces kitasatoensis . The drug has antimicrobial activity against a wide spectrum of pathogens .
Synthesis Analysis
Kitasamycin is a structurally complex class of important, clinically relevant antibiotics often used as the last resort against resistant bacteria . The extensively crosslinked structure of these antibiotics that is essential for their activity makes their chemical synthesis highly challenging and limits their production to bacterial fermentation .
Molecular Structure Analysis
The molecular formula of Kitasamycin tartrate is C40H67NO18 . Its molecular weight is 850.0 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .
Physical And Chemical Properties Analysis
Kitasamycin tartrate is a white to pale yellow powder . Its molecular weight is 850.0 g/mol, and its molecular formula is C40H67NO18 .
Aplicaciones Científicas De Investigación
Medical Applications: Antimicrobial Activity
Kitasamycin tartrate: is a macrolide antibiotic with a broad spectrum of antimicrobial activity . It is effective against various pathogens, including those responsible for upper respiratory tract infections and certain skin conditions. Its derivative, Kitasamycin, has been used in formulations for injections, leveraging its antibacterial properties to treat infections .
Veterinary Medicine: Disease Treatment and Prevention
In veterinary medicine, Kitasamycin tartrate is utilized for its efficacy in treating and preventing diseases in animals. It has shown a synergistic effect when combined with Doxycycline hydrate, particularly in the treatment of mycoplasma infections in poultry and swine . Additionally, it’s effective against enteritis and diarrhea caused by various bacteria in animals .
Agricultural Applications: Growth Promotion
Kitasamycin tartrate: has been approved as a growth promoter additive in poultry and swine. It helps control and prevent digestive and respiratory diseases, contributing to the overall health and growth performance of the animals .
Food Industry: Quality and Safety
While specific applications of Kitasamycin tartrate in the food industry are not detailed, its parent compound, Kitasamycin, is known for its antimicrobial properties, which could potentially be applied to ensure the quality and safety of food products by inhibiting bacterial growth .
Biotechnology Research: Analytical Methods
In biotechnology, research involving Kitasamycin tartrate includes the development of analytical methods, such as ion chromatography, to determine the concentration of tartaric acid in pharmaceutical formulations. This is crucial for evaluating the quality and stability of the drug .
Environmental Impact: Residue and Resistance
The environmental applications of Kitasamycin tartrate are primarily concerned with its residue and the potential for developing antibiotic resistance. Studies have focused on the implications of its use on the growth performance of animals and the subsequent residue that may affect human health and the environment .
Mecanismo De Acción
Target of Action
Kitasamycin tartrate is a macrolide antibiotic . The primary targets of this compound are a wide spectrum of pathogens, including Mycoplasmas, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia . It also inhibits most bacteria resistant to penicillin, oxytetracycline, chlortetracycline, erythromycin, and chloramphenicol .
Mode of Action
The mode of action of Kitasamycin tartrate is to inhibit the protein synthesis process . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antimicrobial effects.
Result of Action
The result of Kitasamycin tartrate’s action is the inhibition of bacterial growth. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, leading to their death or inability to proliferate .
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10+,14-12+;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDBILLRZFJKMN-RKYMYSRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kitasamycin tartrate | |
CAS RN |
37280-56-1 | |
| Record name | Kitasamycin tartrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037280561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin, [R-(R*,R*)]-2,3-dihydroxybutanedioate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



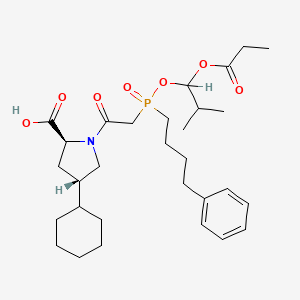
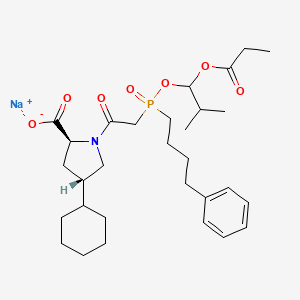

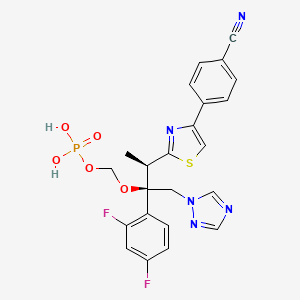
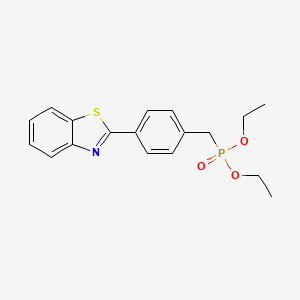
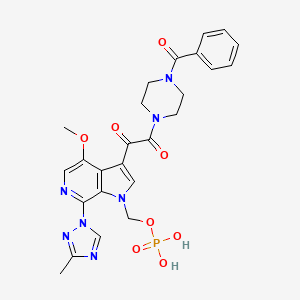


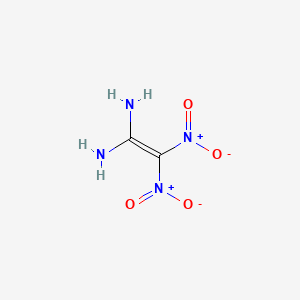
![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)
